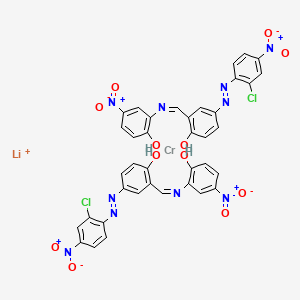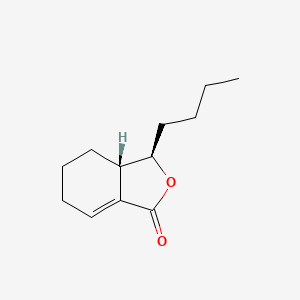
Sedanolide, (3R,3aS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sedanolide, (3R,3aS)-, involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 3-butylphthalide with a reducing agent to form the desired tetrahydrophthalide structure . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of Sedanolide, (3R,3aS)-, often involves the extraction of celery oil followed by purification processes to isolate the compound. Advanced techniques like supercritical fluid extraction (SFE) and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Sedanolide, (3R,3aS)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted benzofurans .
Scientific Research Applications
Sedanolide, (3R,3aS)-, has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Medicine: Its anti-inflammatory and antitumor properties make it a potential candidate for drug development.
Industry: It is used in the flavor and fragrance industry due to its presence in celery oil.
Mechanism of Action
The mechanism of action of Sedanolide, (3R,3aS)-, involves the activation of the KEAP1–NRF2 pathway. This pathway is crucial for cellular defense against oxidative stress. Sedanolide activates the nuclear translocation of NRF2, which then binds to antioxidant response elements (ARE) in the DNA, leading to the transcription of antioxidant enzymes . This process enhances the cell’s ability to neutralize reactive oxygen species (ROS) and protect against oxidative damage .
Comparison with Similar Compounds
Sedanolide, (3R,3aS)-, can be compared with other similar compounds such as:
3-Butylphthalide: Another phthalide compound with similar bioactive properties.
Sedanenolide (Senkyunolide): Known for its presence in traditional Chinese medicine.
Cnidilide: Another tetrahydrophthalide with comparable chemical structure and properties.
Sedanolide, (3R,3aS)-, stands out due to its specific stereochemistry and its unique ability to activate the KEAP1–NRF2 pathway, which is not commonly observed in other similar compounds .
Properties
CAS No. |
2550-44-9 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(3R,3aS)-3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3/t9-,11+/m0/s1 |
InChI Key |
UPJFTVFLSIQQAV-GXSJLCMTSA-N |
Isomeric SMILES |
CCCC[C@@H]1[C@H]2CCCC=C2C(=O)O1 |
Canonical SMILES |
CCCCC1C2CCCC=C2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




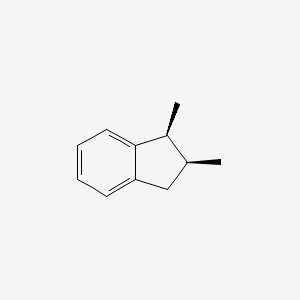
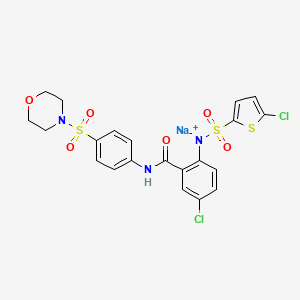
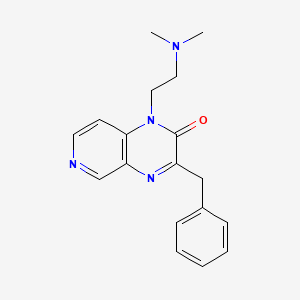
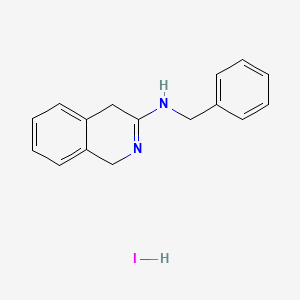
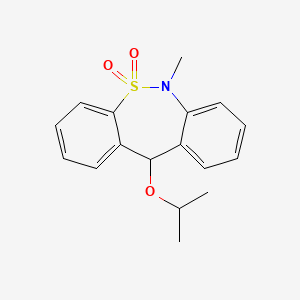

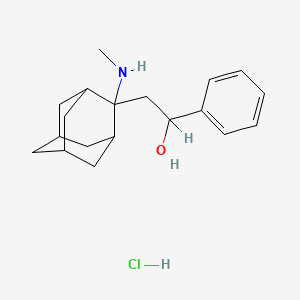

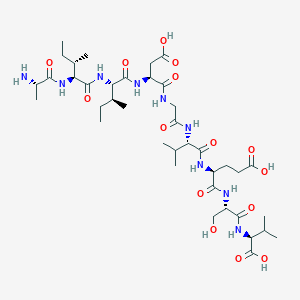
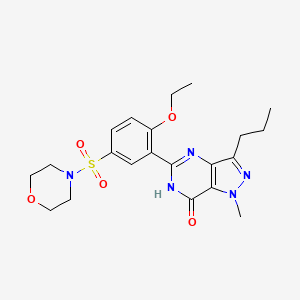
![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)
